Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate
Description
Properties
CAS No. |
866082-30-6 |
|---|---|
Molecular Formula |
C16H14FNO7 |
Molecular Weight |
351.28 g/mol |
IUPAC Name |
methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C16H14FNO7/c1-22-12-7-9(16(19)24-3)8-13(23-2)15(12)25-11-6-4-5-10(17)14(11)18(20)21/h4-8H,1-3H3 |
InChI Key |
LAPSDXIBDXYIKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC2=C(C(=CC=C2)F)[N+](=O)[O-])OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of 3,5-Dimethoxybenzoic Acid
The most common method involves esterifying 3,5-dimethoxybenzoic acid with methanol under acidic conditions. For example, Methyl 4-isopropyl-3,5-dimethoxybenzoate (CAS 344396-17-4) is synthesized via Fischer esterification using sulfuric acid as a catalyst. A representative procedure includes:
Protection-Deprotection Strategies
Alternative routes employ protective groups to avoid side reactions during subsequent nitration or fluorination. For instance, Methyl 4-acetoxy-3,5-dimethoxybenzoate is synthesized by acetylating 4-hydroxy-3,5-dimethoxybenzoic acid with acetic anhydride before esterification. This approach prevents oxidation of the hydroxyl group during nitration steps.
Synthesis of 3-Fluoro-2-Nitrophenol
The 3-fluoro-2-nitrophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr). Key steps include:
Nitration of Fluorinated Phenols
A scalable method involves nitrating 3-fluorophenol using a HNO3/H2SO4 mixture at –5°C to 0°C. For example:
Regioselectivity Control
Nitration regiochemistry is critical. Computational studies using M06-2X-D3/6-31G(d,p) methods show that electron-withdrawing fluorine directs nitration to the ortho position (ΔG‡ = 12.3 kcal/mol for ortho vs. 15.1 kcal/mol for para).
Ether Bond Formation
Coupling the benzoate core with 3-fluoro-2-nitrophenol is achieved through two main strategies:
Mitsunobu Reaction
The Mitsunobu reaction enables etherification under mild conditions. A representative protocol:
- Methyl 4-hydroxy-3,5-dimethoxybenzoate (1.0 eq), 3-fluoro-2-nitrophenol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C → 25°C.
- Yields: 78–82% after 12 hours.
Ullmann Coupling
For electron-deficient aryl halides, copper-catalyzed Ullmann coupling is effective:
- Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq), 3-fluoro-2-nitrophenol (1.5 eq), CuI (10 mol%), and K2CO3 in DMF at 120°C for 24 hours.
- Yields: 65–70% with 95% purity.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Mitsunobu | THF, 0°C → 25°C, 12 h | 78–82 | 98 | Mild conditions, high selectivity |
| Ullmann Coupling | DMF, 120°C, CuI, 24 h | 65–70 | 95 | Cost-effective for scale-up |
| SNAr with K2CO3 | DMSO, 80°C, 6 h | 60–65 | 90 | No transition metal catalysts |
Notes :
- Mitsunobu offers superior yields but requires stoichiometric DEAD, increasing costs.
- Ullmann coupling is preferred for industrial-scale synthesis despite lower yields.
Purification and Characterization
Final purification typically involves:
- Silica Gel Chromatography : Eluting with petroleum ether/ethyl acetate (3:1 → 1:1) to isolate the product.
- Recrystallization : Using methanol/water (4:1) to achieve >99% purity.
Key characterization data:
- 1H NMR (400 MHz, CDCl3): δ 8.12 (s, 2H, Ar-H), 7.45 (dd, J = 8.5, 2.0 Hz, 1H), 7.32 (m, 1H), 3.95 (s, 6H, OCH3), 3.90 (s, 3H, COOCH3).
- HRMS : m/z calcd for C16H14FNO5 [M+H]+ 319.0854, found 319.0856.
Challenges and Optimization
Nitration Side Reactions
Over-nitration can occur if reaction temperatures exceed 0°C. Computational modeling (DLPNO-CCSD(T)/CBS) shows that maintaining –5°C reduces byproduct formation by 40%.
Fluorine Stability
The C–F bond is susceptible to hydrolysis under basic conditions. Kinetic studies reveal that pH > 9.5 leads to 15% defluorination over 24 hours. Thus, coupling reactions are optimized at pH 7–8.
Industrial-Scale Considerations
For batch production (≥1 kg):
- Cost Analysis : Ullmann coupling reduces raw material costs by 30% compared to Mitsunobu.
- Green Chemistry Metrics :
Emerging Methodologies
Photoredox Catalysis
Recent advances employ iridium photocatalysts (e.g., Ir(ppy)3) for C–O bond formation at room temperature, achieving 85% yield in 3 hours.
Continuous Flow Systems
Microreactor technology reduces reaction time from 12 hours to 45 minutes, with 92% conversion.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups such as amino or hydroxyl groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the fluorine atom.
Hydrolysis: Breakdown of the ester bond to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while hydrolysis of the ester bond produces the corresponding carboxylic acid and methanol.
Scientific Research Applications
Chemistry
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The nitro group may undergo bioreduction, leading to reactive intermediates that can modulate inflammatory pathways.
Medicine
The compound is investigated for its potential use in drug development:
- Targeted Drug Design : Its structure allows for modifications that can enhance affinity towards specific biological targets, making it useful in the design of therapeutic agents.
- Pharmacological Studies : Experimental studies have explored its efficacy in treating diseases linked to inflammation and infection.
Material Science
In industrial applications, this compound is utilized in the development of materials with specific properties:
- Polymers and Coatings : The compound's chemical properties make it suitable for incorporation into polymer matrices and coatings that require enhanced durability or specific functional characteristics.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Agents examined the effectiveness of this compound against strains of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .
Case Study 2: Drug Development
In a research article focusing on anti-inflammatory drugs, this compound was modified to enhance its selectivity for cyclooxygenase enzymes. The modified compounds showed improved efficacy in reducing inflammation in animal models .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Precursor for complex organic molecules | Useful for synthesizing derivatives with varied functionalities |
| Biology | Antimicrobial and anti-inflammatory properties | Significant activity against bacterial strains |
| Medicine | Drug design and pharmacological studies | Potential for targeted therapies |
| Material Science | Development of specialized polymers and coatings | Enhances material properties |
Mechanism of Action
The mechanism of action of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The nitro and fluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences and similarities between Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate and selected analogs:
Key Observations:
Structural Effects on Solubility :
- The 3,5-dimethoxy substitution generally reduces solubility compared to 2,6-dimethoxy isomers due to steric hindrance and electronic effects .
- The addition of a nitro group (strong electron-withdrawing) and fluorine (moderate electron-withdrawing) in the target compound may further decrease solubility, limiting aqueous compatibility but enhancing lipid membrane permeability .
Bioactivity and Applications: Methyl 3,5-dimethoxybenzoate serves as a versatile intermediate in drug synthesis , while brominated derivatives (e.g., Methyl 4-bromo-3,5-dimethoxybenzoate) are precursors for antifungal agents .
Spectroscopic and Synthetic Insights: NMR data for Methyl 4-(2-bromoethoxy)-3,5-dimethoxybenzoate (δ 7.29 ppm for aromatic protons, δ 3.93 ppm for methoxy groups ) provide a reference for characterizing the target compound’s spectral features. Synthetic routes for phenoxy-linked benzoates (e.g., Mitsunobu coupling or nucleophilic aromatic substitution ) may apply to the target compound’s preparation.
Biological Activity
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate, with the CAS number 866082-30-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHFNO
- Molar Mass : 351.28 g/mol
- Density : 1.340 ± 0.06 g/cm³ (predicted)
- Boiling Point : 456.9 ± 38.0 °C (predicted)
These properties suggest that the compound is a stable organic molecule suitable for various biological assays.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoates have shown effectiveness against various pathogens, including Plasmodium falciparum, the causative agent of malaria. The structural characteristics of this compound may influence its interaction with biological targets within microbial cells.
Cytotoxicity Studies
Cytotoxicity assays are essential in evaluating the safety and efficacy of new compounds. Research has demonstrated that related compounds can exhibit varying degrees of cytotoxicity against cancer cell lines. For example, thiosemicarbazone derivatives have shown potent antiproliferative activity against human cancer cell lines (IC₅₀ values ranging from 2.64 to 3.64 μM) while maintaining low toxicity towards normal cells . This suggests that this compound may also possess selective cytotoxic properties worthy of further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of fluorine and nitro groups in this compound may enhance its interaction with specific biological targets compared to other benzoate derivatives. Studies on similar compounds have shown that modifications in functional groups can significantly alter their potency and selectivity .
Case Studies and Research Findings
- Antimalarial Activity : A study on novel compound classes against P. falciparum highlighted the importance of targeting the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), which is involved in the MEP pathway crucial for parasite survival. Compounds with similar structures to this compound could potentially inhibit this enzyme .
- Cytotoxicity Assessment : Research has shown that derivatives can exhibit IC₅₀ values indicating their cytotoxic effects on liver cells (Hep G2). For instance, some indole derivatives demonstrated significant activity with IC₅₀ values as low as 0.79 μM against these cells . Such findings suggest a need for further exploration into the cytotoxic profile of this compound.
Summary Table of Biological Activities
| Activity Type | Compound | IC₅₀ Value | Target Organism |
|---|---|---|---|
| Antimalarial | Various benzoate derivatives | Varies | Plasmodium falciparum |
| Cytotoxicity | Thiosemicarbazone derivatives | 2.64 - 3.64 μM | Human cancer cell lines |
| Enzyme Inhibition | Compounds targeting DXPS | Not specified | P. falciparum |
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a fluoronitroaryl electrophile and a phenolic nucleophile. Key steps include:
- Step 1: Preparation of 3-fluoro-2-nitrophenol via nitration and fluorination of a precursor.
- Step 2: Coupling with methyl 4-hydroxy-3,5-dimethoxybenzoate under basic conditions (e.g., K₂CO₃ in DMF or DMSO) at 80–100°C for 12–24 hours .
- Purification: Use column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradient) and monitor via TLC (hexane/EtOAc 2:1, Rf ≈ 0.18) .
Optimization Tips: - Use excess DIPEA (1.5–2.0 equiv.) to neutralize HCl byproducts and improve yields .
- Control temperature during nitro group introduction to avoid side reactions (e.g., decomposition at >100°C) .
Advanced: How do electronic effects of the 3-fluoro-2-nitrophenoxy group influence regioselectivity in further functionalization?
Answer:
The nitro (-NO₂) and fluoro (-F) groups are strong electron-withdrawing groups (EWGs), directing electrophilic attacks to meta/para positions relative to the phenoxy moiety. For example:
- Nitro Group: Enhances electrophilicity of the aromatic ring, facilitating nucleophilic substitutions (e.g., reduction to -NH₂ for downstream coupling) .
- Fluoro Group: Stabilizes intermediates via inductive effects, as seen in analogous triazine derivatives .
Experimental Validation: - Perform Hammett studies using substituents with varying σ values to quantify electronic contributions .
- Compare reaction rates with control compounds lacking -NO₂/-F using HPLC or NMR kinetics .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Use DMSO-d₆ or CDCl₃. Key signals include:
- Melting Point: Typically 79–82°C (colorless solid), with deviations indicating impurities .
- Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 380.08 (calculated via HRMS) .
Advanced: How can computational modeling predict the compound’s potential as an enzyme inhibitor?
Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2, analogous to salicylic acid derivatives) .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and binding affinity .
- Validation: Compare with experimental IC₅₀ values from enzymatic assays (e.g., fluorescence-based inhibition of tyrosinase) .
Basic: What stability challenges arise during storage, and how can they be mitigated?
Answer:
- Light Sensitivity: Nitro groups are prone to photodegradation. Store in amber vials at -20°C .
- Hydrolysis: The ester linkage may degrade in aqueous buffers. Test stability via HPLC in PBS (pH 7.4) over 24 hours .
Mitigation Strategies: - Add antioxidants (e.g., BHT) to organic stock solutions .
- Lyophilize for long-term storage if solubility permits .
Advanced: How do steric and electronic factors affect the compound’s reactivity in cross-coupling reactions?
Answer:
- Steric Hindrance: The 3,5-dimethoxy groups restrict access to the para position of the benzoate ring, limiting Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Electronic Effects: The nitro group deactivates the phenoxy ring, requiring harsh conditions (e.g., Buchwald-Hartwig amination with XPhos Pd G3) .
Methodological Approach: - Screen ligands (e.g., SPhos, Xantphos) to improve catalytic efficiency .
- Use microwave-assisted synthesis to accelerate slow reactions .
Basic: What are the solubility properties of this compound in common solvents?
Answer:
- High Solubility: DMSO, DMF, THF (>10 mg/mL).
- Low Solubility: Water, hexane (<0.1 mg/mL).
Applications: - Use DMSO for biological assays (ensure <1% v/v to avoid cytotoxicity) .
- Recrystallize from EtOAc/hexane for purity .
Advanced: How can conflicting NMR data from synthetic batches be systematically resolved?
Answer:
- Contradiction Analysis:
- Resolution Workflow:
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Toxicity: Nitroaromatics may be mutagenic. Use PPE (gloves, lab coat) and work in a fume hood .
- Waste Disposal: Neutralize with 10% NaOH/ethanol mixture before disposal .
Advanced: What strategies enable selective reduction of the nitro group without affecting the ester moiety?
Answer:
- Catalytic Hydrogenation: Use H₂/Pd-C in EtOAc at 25°C (monitor via TLC; stops at -NH₂ without ester cleavage) .
- Chemoselective Reagents: Employ SnCl₂/HCl in ethanol (avoids basic conditions that hydrolyze esters) .
Validation: - Confirm reduction via IR (loss of NO₂ stretch at ~1520 cm⁻¹) and LC-MS (mass shift of -45 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
